molecular formula C9H15Cl2N3O2 B13631639 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicaciddihydrochloride

2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicaciddihydrochloride

Cat. No.: B13631639
M. Wt: 268.14 g/mol
InChI Key: XSCVGRLYCPHPFH-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a bicyclic structure combining imidazole and pyridine rings. Its CAS number is referenced as EN300-37152157, and it is cataloged as a building block for medicinal chemistry research .

Properties

Molecular Formula

C9H15Cl2N3O2

Molecular Weight

268.14 g/mol

IUPAC Name

2-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H13N3O2.2ClH/c10-4-7-5-12-2-1-6(9(13)14)3-8(12)11-7;;/h5-6H,1-4,10H2,(H,13,14);2*1H

InChI Key

XSCVGRLYCPHPFH-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(N=C2CC1C(=O)O)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Chemical Structure and Nomenclature

Parameter Details
Chemical Name 2-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride
Molecular Formula C9H15Cl2N3O2 (approximate, including two HCl molecules)
Molecular Weight ~268.14 g/mol
IUPAC Name 2-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid; dihydrochloride
CAS Number Not explicitly available for this exact compound; related analogs have CAS 139183-99-6
Synonyms 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride generally involves:

  • Construction of the imidazo[1,2-a]pyridine ring system , often via condensation or cyclization reactions involving aminopyridine derivatives.
  • Introduction of the aminomethyl substituent at the 2-position.
  • Functionalization at the 7-position with a carboxylic acid group .
  • Formation of the dihydrochloride salt to enhance solubility and stability.

Reported Synthetic Routes

Cyclization of Aminopyridine Precursors
  • Starting from 2-aminopyridine derivatives , the imidazo[1,2-a]pyridine ring can be constructed by reacting with appropriate aldehydes or halomethyl compounds under acidic or basic conditions to form the fused bicyclic system.
  • The aminomethyl group at position 2 is introduced via reaction with formaldehyde or related reagents, often through reductive amination or Mannich-type reactions.
Functionalization at the 7-Position
  • The carboxylic acid group at position 7 is typically introduced either by:
    • Direct carboxylation of the bicyclic core using lithiation followed by CO2 quenching.
    • Using substituted precursors that already contain a carboxyl or ester group, which can be hydrolyzed post ring formation.
Salt Formation
  • The dihydrochloride salt is prepared by treating the free base form of the compound with hydrochloric acid in an appropriate solvent (e.g., ethanol or water), followed by crystallization to obtain the pure salt.

Example Synthetic Procedure (Hypothetical Based on Literature)

Step Reagents/Conditions Description Notes
1 2-Aminopyridine + formaldehyde + acid catalyst Formation of 2-(aminomethyl)imidazo[1,2-a]pyridine core via cyclization Acidic medium (e.g., HCl)
2 Lithiation with n-BuLi, CO2 quench Carboxylation at position 7 to introduce carboxylic acid group Low temperatures, inert atmosphere
3 Hydrochloric acid treatment Formation of dihydrochloride salt Recrystallization from ethanol

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions Comments
Starting Material 2-Aminopyridine derivatives Commercially available
Cyclization Acidic or basic conditions, heat Often reflux in ethanol or water
Aminomethyl Introduction Formaldehyde, reductive amination May use NaBH3CN or other reducing agents
Carboxylation Lithiation + CO2 Requires dry, inert atmosphere
Salt Formation HCl in ethanol or water Yields dihydrochloride salt
Purification Recrystallization, chromatography Silica gel flash chromatography possible
Yield Range Moderate to good (40-80%) Depends on exact method and scale

Literature and Patent Insights

  • A patent (WO2009070485A1) describes synthetic methods for related imidazo derivatives involving amide and carboxylic acid functionalities, including steps of basification, extraction, and chromatographic purification that can be adapted for this compound.
  • Research articles on imidazo[1,2-a]pyridine derivatives highlight the use of three-component domino reactions catalyzed by metal triflates for ring formation, which may be applicable for efficient synthesis.
  • Commercial suppliers list the compound with limited synthetic details but confirm its availability as a dihydrochloride salt, indicating established synthetic routes.

Notes on Challenges and Optimization

  • The selectivity of aminomethylation at the 2-position requires controlled reaction conditions to avoid over-alkylation or side reactions.
  • The carboxylation step via lithiation is sensitive to moisture and temperature; rigorous anhydrous techniques are necessary.
  • Salt formation improves stability and solubility , crucial for biological testing and formulation.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The compound is compared to analogs with variations in:

  • Substituent groups (e.g., halogens, aryl rings, esters).
  • Heterocyclic core (e.g., pyrimidine vs. pyridine).
  • Salt forms (e.g., hydrochloride vs. dihydrochloride).

Data Table: Structural and Physicochemical Properties

Compound Name (CAS No.) Molecular Formula Substituents Molecular Weight Purity Key Differences vs. Target Compound Reference
Target Compound (EN300-37152157) Likely C₉H₁₂N₃O₂·2HCl 7-carboxylic acid, 2-aminomethyl ~247 (est.) 95%+ Reference compound
5H,6H,7H,8H-Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride (180718-21-2) C₈H₁₁ClN₂O₂ 7-carboxylic acid 202.63 95% Lacks aminomethyl group; single HCl salt
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid (1888739-73-8) C₉H₉F₃N₂O₂ 8-carboxylic acid, 2-CF₃ 234.18 N/A CF₃ substituent; positional isomer
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride (CID 80052625) C₁₃H₁₅N₃·HCl 3-amine, 2-phenyl 249.74 N/A Aryl substitution; amine at position 3
Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride (1914148-56-3) C₁₀H₁₁N₂O₂·HCl 7-ethyl ester 242.67 N/A Ester group; pyridine-to-pyrimidine shift
7-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride (CID 130744579) C₈H₁₀N₂O₂·HCl Pyrroloimidazole core 202.63 N/A Different heterocyclic core

Detailed Analysis

Substituent-Driven Differences
  • Aminomethyl Group: The target compound’s 2-aminomethyl group distinguishes it from analogs like BD00834965 (), which lacks this functional group. This moiety enhances interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding .
  • Aryl Modifications : The phenyl-substituted analog () introduces steric bulk, which may reduce solubility but improve binding affinity in hydrophobic pockets .
Core Heterocycle Variations
  • Pyrimidine vs. Pyridine : Ethyl imidazo[1,5-a]pyridine-7-carboxylate () shares a similar core but replaces pyridine with pyrimidine, altering electron distribution and reactivity .
Salt Forms
  • The dihydrochloride salt of the target compound offers superior aqueous solubility compared to mono-hydrochloride analogs (e.g., BD00834965), critical for in vitro assays .

Research Implications

  • Drug Discovery: The aminomethyl and carboxylic acid groups make the target compound a candidate for protease inhibitors or GPCR-targeted therapies.
  • SAR Studies : Analogs with halogenation () or aryl groups () provide insights into structure-activity relationships for optimizing potency and pharmacokinetics.

Biological Activity

2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antiproliferative, antibacterial, and antiviral effects based on diverse research findings.

  • Molecular Formula : C9H10Cl2N4O2
  • CAS Number : 2624129-90-2
  • Molecular Weight : 253.10 g/mol

Biological Activity Overview

The biological activity of imidazopyridine derivatives has been widely studied. The compound has shown promise in various biological assays:

Antiproliferative Activity

Research indicates that imidazopyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating a series of amidino-substituted imidazo[4,5-b]pyridines found that compounds with similar structures demonstrated selective activity against colon carcinoma cells with IC50 values as low as 0.4 μM for certain derivatives .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
10Colon Carcinoma0.4
14Colon Carcinoma0.7
8HeLa Cells1.8–3.2

Antibacterial Activity

The antibacterial potential of this compound has also been assessed. While many imidazopyridine derivatives lack significant antibacterial activity, some derivatives have shown moderate effects against Gram-negative bacteria such as E. coli. For instance, compound 14 exhibited a minimum inhibitory concentration (MIC) of 32 μM against E. coli .

Antiviral Activity

The antiviral properties of imidazopyridines have been explored with varying results. In particular, certain derivatives have shown moderate activity against respiratory syncytial virus (RSV), with effective concentrations ranging from EC50 values of 21 μM to 58 μM for different compounds .

The mechanism through which these compounds exert their biological effects often involves interaction with DNA or RNA. For example, some studies suggest that the antiproliferative activity may be attributed to the ability of these compounds to intercalate into double-stranded DNA (dsDNA), disrupting replication and transcription processes .

Case Studies

  • Study on Antiproliferative Effects : A detailed examination of various imidazopyridine derivatives showed that modifications at specific positions on the pyridine ring significantly influenced their antiproliferative efficacy. Compounds with bromine substitutions were particularly effective against multiple cancer cell lines.
  • Antiviral Evaluation : In vitro tests conducted on a range of viruses indicated that certain derivatives could inhibit viral replication effectively, suggesting a potential therapeutic application in viral infections.

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